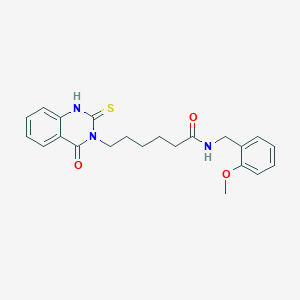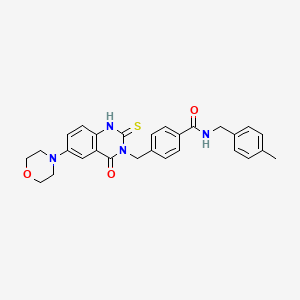![molecular formula C18H16N4O3 B11217693 1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11217693.png)
1-ethyl-4-hydroxy-2-oxo-N'-[(E)-4-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. Quinolones are known for their roles in natural and synthetic chemistry, as well as their pharmacological significance . The compound’s structure consists of a quinoline core with a hydrazide group and an ethyl substituent.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the bromination of (E)-1-allyl-4-hydroxy-2-oxo-N’-pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide. This reaction yields a light-orange crystalline perbromide precipitate, which further transforms into the desired compound upon heating .
Industrial Production:: While specific industrial production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations for large-scale production.
Chemical Reactions Analysis
Reactivity:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include bromine for bromination and hydrazine derivatives for hydrazide formation. Major products formed from these reactions include derivatives of the quinoline core.
Scientific Research Applications
Chemistry:: Researchers study this compound’s reactivity, stability, and coordination properties. It may serve as a ligand in transition metal complexes or participate in supramolecular assemblies.
Biology and Medicine::Antimicrobial Activity: Quinolones exhibit antibacterial properties, and this compound could be explored as a potential antibiotic.
Anticancer Potential: Investigations into its cytotoxic effects and interactions with cellular targets are ongoing.
Anti-inflammatory Properties: Quinolones may modulate inflammation pathways.
Dye Synthesis: Quinolone derivatives find applications in dye production.
Photodynamic Therapy: Some quinolones are used in photodynamic therapy for cancer treatment.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While this compound is unique due to its specific substituents, it shares similarities with other quinolones. Notable related compounds include 4-hydroxyquinoline and tasquinimod, which exhibit distinct pharmacological activities .
Properties
Molecular Formula |
C18H16N4O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-2-22-14-6-4-3-5-13(14)16(23)15(18(22)25)17(24)21-20-11-12-7-9-19-10-8-12/h3-11,23H,2H2,1H3,(H,21,24)/b20-11+ |
InChI Key |
HMBRDXPBMGINCV-RGVLZGJSSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B11217611.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-cyclopentylquinazolin-4(3H)-one](/img/structure/B11217612.png)

![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217628.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(2-methoxyphenyl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11217640.png)


![3-(2-Fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217659.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B11217670.png)
![N-[(3,4-dichlorophenyl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217678.png)
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B11217685.png)

![2-{4-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B11217702.png)
![N-(4-fluorophenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11217716.png)
